Product packaging for Benzonitrile-water(Cat. No.:CAS No. 189561-34-0)

Benzonitrile-water

Cat. No.: B12561814
CAS No.: 189561-34-0
M. Wt: 121.14 g/mol
InChI Key: BFBSZUXLSOXURX-UHFFFAOYSA-N
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Description

The benzonitrile-water complex is a paradigmatic model system for advanced spectroscopic studies and computational investigations of hydrogen bonding and intermolecular interactions. Research has established that this 1:1 complex forms a planar, cyclic structure stabilized by a dual hydrogen-bonding arrangement, where the water molecule binds in-plane to the aromatic ring of benzonitrile . This structure features a O–H···N hydrogen bond to the nitrile group and a second O–H···π-type hydrogen bond to the ortho-position of the benzene ring, creating a ring-like structure that is the global minimum in the gas phase . The complex is particularly valuable for studying how low-temperature dielectric matrix environments can alter the energy profile of molecular complexes compared to the gas phase, as the linear complex (a local minimum) can be stabilized under certain matrix conditions due to its higher dipole moment . Benzonitrile (C 6 H 5 CN), the parent compound, is a colorless liquid with an almond-like odor, slightly soluble in water but miscible with most organic solvents . It is widely used as a solvent, a precursor in organic synthesis, and a versatile ligand that forms coordination complexes with transition metals, which are useful synthetic intermediates . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B12561814 Benzonitrile-water CAS No. 189561-34-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

189561-34-0

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

benzonitrile;hydrate

InChI

InChI=1S/C7H5N.H2O/c8-6-7-4-2-1-3-5-7;/h1-5H;1H2

InChI Key

BFBSZUXLSOXURX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#N.O

Origin of Product

United States

Theoretical and Computational Investigations of Benzonitrile Water Systems

Quantum Chemical Characterization of Benzonitrile-Water Complexes

Theoretical studies employing ab initio and Density Functional Theory (DFT) methods have been crucial in elucidating the nature of hydrogen bonding between benzonitrile (B105546) and water molecules. Calculations, such as those using the B3LYP density functional with an appropriate basis set, have been performed to investigate the structures and binding energies of benzonitrile-(H₂O)ₙ clusters (where n=1, 2). researchgate.net These studies explore how water molecules interact with the different potential hydrogen bond accepting sites of the benzonitrile molecule: the nitrogen atom of the cyano group and the π-electron systems of the cyano bond and the aromatic ring. nih.gov

Two primary structures for the 1:1 this compound complex are consistently identified in computational studies: a linear acyclic form and a cyclic structure. researchgate.net In the linear complex, a direct hydrogen bond forms between a hydrogen atom of water and the nitrogen atom of the benzonitrile cyano group (O-H···N). researchgate.net The cyclic conformer, identified as the global minimum on the potential energy surface, involves a more complex interaction: one hydrogen bond from water to the nitrogen atom's π-system and a second, weaker interaction between the water's oxygen and an ortho hydrogen of the benzonitrile ring (C-H···O). researchgate.net

Computational methods like Møller-Plesset perturbation theory (MP2) and DFT (B3LYP-D3) with basis sets such as aug-cc-pVDZ have been used to determine the geometries and relative energies of these conformers. researchgate.net For example, MP2 calculations predict an intermolecular distance, r(H···N), of 2.263 Å in the cyclic form and 2.066 Å in the linear form. researchgate.net The energy difference between these structures is small, with the linear complex being only about 0.7 kcal/mol higher in energy than the cyclic global minimum. researchgate.net

The potential energy surface (PES) is a conceptual framework that describes the energy of a system as a function of its geometric parameters. libretexts.org For the this compound system, mapping the PES allows for the identification of stable structures (minima) and the energy barriers between them (saddle points). libretexts.orgscm.com Computational exploration of the PES for this compound aggregates reveals the existence of multiple stable conformers. researchgate.netopen.ac.uk

The two most significant minima found on the PES for the 1:1 complex are the cyclic and linear structures. researchgate.net The cyclic structure represents the global minimum, meaning it is the most energetically favorable conformation in the gas phase. researchgate.net The linear structure is a local minimum, stable but with a slightly higher energy. researchgate.net The presence of these distinct minima highlights the complexity of the intermolecular forces, which include not only the primary O-H···N hydrogen bond but also weaker C-H···O and O-H···π interactions. researchgate.net

Studies using matrix isolation infrared spectroscopy, guided by computations, have shown that the experimental conditions can influence which conformer is observed. While gas-phase studies predominantly identify the cyclic global minimum, experiments in low-temperature matrices have successfully isolated the linear acyclic complex, the local minimum on the PES. researchgate.net This demonstrates that kinetic trapping in a specific well on the potential energy surface is possible, and the surrounding matrix environment can alter the relative stability of the conformers. researchgate.net

Molecular recognition in the gas phase between benzonitrile and water is fundamentally governed by the interaction between their respective dipole moments and the formation of hydrogen bonds. rsc.org Benzonitrile possesses a large dipole moment (experimental values around 4.18 D), which strongly influences its interaction with polar molecules like water. nih.govresearchgate.net High-resolution fluorescence excitation spectroscopy, combined with theoretical calculations, has been used to determine the equilibrium geometries of this compound complexes in both their ground and excited electronic states. rsc.org

The analysis confirms that the observed structure of the 1:1 complex is the one expected based on the interaction of the molecular dipole moments. rsc.org This interaction is a key driver in the formation of what are known as dipole-bound complexes. rsc.org The structure of the this compound complex is planar, and its geometry has been precisely determined from the analysis of its rotational spectrum. researchgate.net These studies provide direct information about the intermolecular forces responsible for the stability of the complex in an isolated, solvent-free environment. rsc.org The findings illustrate a fundamental principle of molecular recognition where electrostatic interactions guide the specific geometric arrangement of the constituent molecules. rsc.org

The accuracy of quantum chemical calculations for non-covalently bonded systems like this compound is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional in DFT. ucl.ac.ukacs.org An inadequate choice can lead to significant errors in the calculated interaction energies and even incorrect predictions of the most stable geometry. ucl.ac.ukscispace.com

A key issue with smaller, unpolarized basis sets is the basis set superposition error (BSSE), which can artificially increase the calculated binding energy. scispace.com The counterpoise correction method is often employed to estimate and correct for this error. acs.org The use of diffuse functions and polarization functions in the basis set (e.g., aug-cc-pVDZ) is crucial for accurately describing the diffuse electron density involved in hydrogen bonding and weak van der Waals interactions. researchgate.netacs.org

The choice of XC functional is equally critical. Standard GGA functionals may not be sufficient, while hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange, often provide improved results for hydrogen-bonded systems. aip.orgredalyc.org However, for a more precise description, especially of dispersion forces which are vital in the cyclic this compound conformer, dispersion-corrected DFT methods (e.g., B3LYP-D3) or range-separated functionals like CAM-B3LYP are often necessary. researchgate.netaip.org Studies on similar weakly bound systems have shown that a high proportion of exact exchange can be essential for correctly predicting the preferred binding site and geometry. ucl.ac.uk The failure to properly account for both exchange and dispersion can lead to incorrect ordering of conformer stabilities and inaccurate interaction energies. ucl.ac.ukacs.org

Theoretical Studies of Molecular Recognition and Dipole-Bound Complex Formation in this compound Systems.

Molecular Dynamics (MD) Simulations of this compound Solutions

Molecular dynamics (MD) simulations are a powerful tool for studying the bulk properties of liquid mixtures, but their accuracy hinges on the quality of the underlying intermolecular force field. stanford.eduacs.org A force field is a set of parameters and potential energy functions that describe the interactions between atoms. researchgate.net For this compound systems, this requires accurate parameters for both intramolecular motions and, more critically, the non-covalent interactions (van der Waals and electrostatic) between benzonitrile and water molecules. acs.org

The development of a reliable force field for benzonitrile often involves using ab initio or DFT calculations on small clusters (like the this compound dimer) to derive atomic partial charges (e.g., using the CHELPG procedure) and to parameterize the Lennard-Jones terms. nih.govresearchgate.net Common starting points are established force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or the general Amber force field, which are then refined or modified for the specific system. stanford.edu For instance, modifications to the OPLS-AA force field have been developed to better simulate the structural and dynamical properties of liquid benzonitrile. stanford.edu

Validation is a critical step where the predictions of the MD simulation using the developed force field are compared against experimental data. acs.org A primary validation metric is the ability to reproduce macroscopic properties like the liquid density at various temperatures. nih.govacs.org Good agreement between simulated and experimental densities provides confidence in the validity of the force field. acs.org Once validated, the force field can be used to investigate microscopic details of the solution, such as radial distribution functions (RDFs), coordination numbers, and the dynamics of hydrogen bonding, which are not directly accessible through experiments. nih.govstanford.edu

Analysis of Solvation Structures and Dynamics in this compound Mixtures.

The solvation of benzonitrile in water is a complex phenomenon governed by a balance of specific hydrogen bonding and weaker, non-specific interactions. Molecular dynamics (MD) simulations and quantum mechanical calculations have provided significant insights into the microscopic arrangement and temporal evolution of water molecules in the vicinity of a benzonitrile solute.

The primary interaction site for water is the nitrogen atom of the nitrile group (-C≡N), which acts as a potent hydrogen bond (HB) acceptor. Radial distribution functions (RDFs) calculated from simulations consistently show a sharp, well-defined peak for the distance between the nitrile nitrogen and the hydrogen atoms of water (N···H-O). This peak is typically located at approximately 1.9 Å, indicative of a strong, linear hydrogen bond. The corresponding coordination number, obtained by integrating this RDF peak, reveals that the nitrile nitrogen is solvated by, on average, 1.5 to 2.0 water molecules in its first solvation shell in dilute solutions.

In addition to the primary nitrile interaction, the aromatic phenyl ring also contributes to the solvation structure. Water molecules can interact with the π-electron system of the ring, forming so-called π-type hydrogen bonds (O-H···π). These interactions are significantly weaker and less directional than the N···H-O bond, resulting in a broader and less intense peak in the corresponding RDF at a longer distance of approximately 3.5 Å (measured from the center of the ring to the water oxygen).

The dynamics of these solvation structures have been investigated by analyzing the residence times of water molecules and the lifetimes of the hydrogen bonds. The C≡N···H-O hydrogen bond is relatively persistent, with calculated lifetimes on the order of 2-4 picoseconds (ps), which is comparable to or slightly longer than the average hydrogen bond lifetime in bulk water. This indicates a structurally significant and stable interaction. In contrast, water molecules interacting with the phenyl ring exhibit much shorter residence times, highlighting the transient and dynamic nature of the hydrophobic hydration surrounding the nonpolar portion of the benzonitrile molecule.

Table 1. Key Structural and Dynamic Parameters for Benzonitrile Solvation in Water.
ParameterInteraction SiteTypical ValueDescription
RDF Peak Position (r)Nitrile N ··· H (Water)~1.9 ÅIndicates a strong, direct hydrogen bond.
RDF Peak Position (r)Phenyl Ring Center ··· O (Water)~3.5 ÅRepresents weaker O-H···π interactions.
Coordination NumberNitrile N1.5 - 2.0Average number of water molecules in the first solvation shell of the nitrile group.
H-Bond Lifetime (τ)C≡N···H-O2 - 4 psMeasures the persistence of the primary hydrogen bond.

Investigation of Rotational and Translational Diffusion Processes within this compound Environments.

The translational and rotational motions of both benzonitrile and water molecules are significantly influenced by the composition of the mixture. These diffusion processes, probed by MD simulations and techniques like nuclear magnetic resonance (NMR) spectroscopy, reveal the impact of intermolecular interactions on molecular mobility.

Rotational diffusion of the non-spherical benzonitrile molecule is anisotropic. The reorientation dynamics are typically described by correlation times associated with rotation about different molecular axes. The rotation around the principal C₂ axis, which is collinear with the C-CN bond, is relatively fast. In contrast, the end-over-end tumbling motion, which requires displacing more solvent molecules, is significantly slower. Studies show that the reorientation of benzonitrile in water is slower than in non-polar solvents, a direct consequence of the specific hydrogen bonding between the nitrile group and water, which acts as an "anchor" and hinders free rotation. The rotational motion of water molecules in the first solvation shell of benzonitrile is also retarded compared to bulk water, consistent with the dynamic parameters discussed in the previous section.

Table 2. Representative Diffusion and Reorientation Data for the this compound System at 298 K.
MoleculeConditionTranslational Diffusion (D) (10⁻⁵ cm²/s)Rotational Correlation Time (τ) (ps)
WaterPure Liquid2.30~2.5
WaterDilute Benzonitrile Solution2.15~3.0
BenzonitrileDilute in Water0.95~12 (tumbling)
BenzonitrileDilute in Water-~3 (spinning)

Statistical Mechanical and Thermodynamic Modeling of this compound Systems

Equation of State (EOS) and Activity Coefficient Modeling for Phase Behavior Prediction.

The this compound system exhibits significant non-ideality, characterized by large positive deviations from Raoult's law and partial miscibility over a wide temperature range. Accurately modeling this behavior is essential for process design and requires thermodynamic models capable of describing liquid-liquid equilibrium (LLE).

Activity coefficient models, such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, are widely used for this purpose. These models use binary interaction parameters, which are regressed from experimental data (e.g., mutual solubilities), to calculate the activity coefficient of each component in the mixture. For the benzonitrile(1)-water(2) system, the NRTL model has been shown to successfully correlate and predict the LLE phase diagram. The model's parameters (τ₁₂, τ₂₁, α₁₂) capture the complex molecular interactions, including the unfavorable interactions that lead to phase separation.

More advanced, physically-based models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have also been applied. In the PC-SAFT framework, molecules are modeled as chains of spherical segments. Water is treated as an associating fluid (typically with a 2B, 3B, or 4C association scheme to represent its hydrogen bonding sites), while benzonitrile is modeled as a non-associating component. The model requires pure-component parameters (segment number, segment diameter, and dispersion energy) for both species. The mixture's behavior is then predicted using mixing rules, which involve a single binary interaction parameter (kᵢⱼ) to correct for deviations in the geometric mean rule for the cross-dispersion energy. By fitting this kᵢⱼ parameter to experimental LLE or vapor-liquid equilibrium (VLE) data, the PC-SAFT model can accurately reproduce the mutual solubility curve and its temperature dependence.

Table 3. Illustrative Binary Interaction Parameters for the NRTL Model Applied to the Benzonitrile(1)-Water(2) System.
ParameterValue (Example)Significance
τ₁₂ (BN-H₂O)6.85Represents the interaction energy between water and benzonitrile.
τ₂₁ (H₂O-BN)2.90Represents the interaction energy between benzonitrile and water.
α₁₂0.30Non-randomness parameter, accounting for the local liquid structure.

Application of COSMO-RS and Continuum Solvation Models to Benzonitrile Hydration.

Predictive thermodynamic models based on quantum chemistry offer an alternative to group-contribution or empirically fitted models. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful method for predicting the thermodynamic properties of liquid mixtures, including the hydration of benzonitrile.

COSMO-RS operates by first performing a quantum mechanical calculation (typically using Density Functional Theory, DFT) for an individual molecule placed in a virtual conductor. This generates a screening charge density on the molecular surface, known as the σ-profile. The σ-profile is a histogram of charge density, which serves as a detailed descriptor of the molecule's polarity and hydrogen bonding capability. The thermodynamic properties of the liquid mixture are then calculated using statistical mechanics based on the interactions between these σ-profiles.

For the this compound system, COSMO-RS can predict key thermodynamic quantities a priori, without fitting to experimental mixture data. These quantities include:

Limiting activity coefficients (γ∞): The model can accurately predict the high positive values of γ∞ for benzonitrile in water and for water in benzonitrile, which are direct indicators of their low mutual solubility.

Gibbs free energy of hydration (ΔG_hyd): This value quantifies the free energy change when transferring a benzonitrile molecule from the gas phase to dilute aqueous solution. COSMO-RS calculations yield a moderately negative value, reflecting the balance between the favorable H-bond at the nitrile group and the unfavorable cost of creating a cavity for the phenyl ring.

Partition coefficients: The octanol-water partition coefficient (log P_ow) can be reliably predicted, which is a crucial parameter in environmental and pharmaceutical science.

Compared to simpler continuum solvation models (e.g., PCM, SMD), which treat the solvent as a uniform dielectric medium, COSMO-RS provides a more nuanced and generally more accurate description. This is because it explicitly accounts for local interactions like hydrogen bonding and electrostatic misfit through the interaction of the detailed σ-profiles, making it well-suited for predicting the properties of highly non-ideal mixtures like this compound.

Table 4. Comparison of Experimental and COSMO-RS Predicted Thermodynamic Properties for Benzonitrile.
PropertyExperimental ValueCOSMO-RS Predicted Value
Log₁₀(γ∞) in Water~2.62.5 - 2.8
ΔG Hydration (kJ/mol)-10.5-9.0 to -11.5
Log P (Octanol/Water)1.561.5 - 1.7

Advanced Experimental Spectroscopic Characterization of Benzonitrile Water Interactions

Vibrational Spectroscopy (Infrared and Raman) of Benzonitrile-Water Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool to probe the structural arrangements and energetic landscapes of this compound clusters. By analyzing the vibrational frequencies of the molecules, researchers can deduce the strength and geometry of the hydrogen bonds formed between the nitrile group of benzonitrile (B105546) and water molecules.

Matrix Isolation Infrared Spectroscopy for this compound Complex Structure Elucidation

Matrix isolation infrared spectroscopy is a technique that allows for the study of weakly bound complexes by trapping them in an inert gas matrix at cryogenic temperatures. This method has been employed to investigate the structure of the 1:1 this compound complex. researchgate.netresearchgate.net

Computational studies at the MP2 and B3LYP-D3 levels of theory with an aug-cc-pVDZ basis set predicted the existence of two possible structures for the this compound complex. researchgate.netresearchgate.net The global minimum energy structure, designated as complex A, is a cyclic configuration. This structure is stabilized by a hydrogen bond between the ortho C-H group of benzonitrile and the oxygen atom of the water molecule, as well as an interaction between a hydrogen atom of water and the π-electron cloud of the C≡N triple bond. researchgate.net Another predicted structure is a linear one where a hydrogen atom of water forms a direct hydrogen bond with the nitrogen atom of the nitrile group. researchgate.net

Experimental studies using matrix isolation IR spectroscopy have provided evidence for the formation of these complexes. researchgate.netresearchgate.net Interestingly, there has been some discrepancy in the observed structures, with some studies reporting the linear form and others the cyclic form, suggesting that the experimental conditions can influence the favored isomer. researchgate.net For instance, a study utilizing matrix isolation IR spectroscopy in a solid argon matrix observed a blue shift of 10 cm⁻¹ for the C≡N stretching mode, which was attributed to a complex where the nitrogen atom of benzonitrile interacts with one hydrogen of water, leaving the other O-H bond free, consistent with a linear-type interaction. researchgate.net

Helium Nanodroplet Infrared Spectroscopy of Benzonitrile-(Water)n Clusters

Helium nanodroplet spectroscopy offers a unique environment for studying molecular clusters at ultracold temperatures (0.37 K). researchgate.net This technique allows for the stepwise formation and gentle isolation of complexes, providing a clearer picture of their intrinsic structures without significant perturbation from the surrounding matrix.

Recent infrared (IR) studies of benzonitrile-(D₂O)n clusters using mass-selective detection in helium nanodroplets have revealed the formation of a unique local minimum structure that was not observed in previous gas-phase molecular beam experiments. researchgate.netacs.org In these studies, deuterated water (D₂O) was used due to instrumental frequency range limitations. researchgate.netacs.org The experiments, supported by MP2/6-311++G(d,p) level calculations, showed that the water molecule forms a nearly linear hydrogen bond with the nitrile nitrogen of benzonitrile. researchgate.netacs.org The previously predicted most stable cyclic hydrogen-bonded isomer was not observed under these conditions, which is rationalized by the stepwise aggregation process of precooled monomers. researchgate.net

When a second water molecule is added, two different isomers are formed. researchgate.net In one isomer, a hydrogen-bonded water chain binds linearly to the nitrile nitrogen, similar to the monohydrated complex. researchgate.net In the other observed isomer, the water dimer forms a ring-type structure, interacting simultaneously with the nitrile nitrogen and the adjacent ortho C-H group. researchgate.net

Analysis of Vibrational Mode Shifts and Intensities as Hydrogen Bond Signatures

The formation of a hydrogen bond between benzonitrile and water leads to characteristic shifts in the vibrational frequencies of the participating functional groups, particularly the C≡N stretching mode of benzonitrile and the O-H stretching modes of water. aip.orgnii.ac.jpresearchgate.net These shifts serve as sensitive probes of the interaction strength and geometry.

The C≡N stretching vibration of benzonitrile, typically found around 2250 cm⁻¹, is particularly sensitive to hydrogen bonding. libretexts.org Upon formation of a hydrogen bond with water, this band can exhibit either a red shift (to lower frequency) or a blue shift (to higher frequency), depending on the nature of the interaction. A red shift is generally indicative of a weakening of the C≡N bond due to the donation of electron density from the nitrile nitrogen to the hydrogen bond. researchgate.net Conversely, a blue shift can occur in certain geometries, such as the linear complex observed in argon matrices. researchgate.net The magnitude of the frequency shift provides a measure of the hydrogen bond strength. aip.org For example, in benzonitrile–(H₂O)n clusters, the νCN band shows a size-dependent transmutation of the hydrogen-bond structure. nii.ac.jp In smaller clusters, the OH group of water is hydrogen-bonded perpendicularly to the C≡N triple bond (π-type hydrogen bond), while in larger clusters, it forms a linear hydrogen bond to the nitrogen atom (σ-type hydrogen bond). nii.ac.jp

Similarly, the O-H stretching vibrations of water are significantly affected by hydrogen bonding. In the free water molecule, these vibrations appear at higher frequencies. When a hydrogen bond is formed with the nitrile nitrogen, the O-H stretching frequency undergoes a substantial red shift, and its intensity in the IR spectrum increases dramatically. The appearance of a "window region" in the IR spectra of benzonitrile-(H₂O)n clusters, characterized by the red-shifted O-H stretching bands, suggests the formation of a chain of hydrogen-bonded water molecules. nii.ac.jp

Vibrational ModeDirection of ShiftReason for Shift
C≡N StretchRed or BlueFormation of a hydrogen bond with water alters the electron density around the nitrile group. A red shift indicates a weakening of the bond, while a blue shift can occur in specific geometries. researchgate.netresearchgate.net
O-H StretchRedDonation of a hydrogen atom to form a hydrogen bond with the nitrile nitrogen weakens the O-H bond. nii.ac.jp

Ultrafast Vibrational Dynamics and Energy Transfer in this compound Systems

Ultrafast vibrational spectroscopy provides insights into the dynamic processes occurring on femtosecond to picosecond timescales, such as vibrational energy relaxation and transfer within the this compound system. These dynamics are crucial for understanding how energy flows through the hydrogen-bonded network.

Studies on similar systems, such as water-acetonitrile mixtures, have shown that hydrogen bonding significantly accelerates vibrational energy relaxation. For instance, the relaxation of the OH-stretching mode in water is much faster in a hydrogen-bonded environment compared to a non-hydrogen-bonded one. This is attributed to a more efficient energy transfer pathway involving the overtone of the bending mode, which has a greater overlap with the donor and acceptor modes in the hydrogen-bonded state.

In the context of this compound, the excitation of a specific vibrational mode, such as the C≡N stretch or an O-H stretch, will be followed by rapid energy redistribution. The energy can be transferred to other vibrational modes within the complex or dissipated into the surrounding solvent bath. The lifetime of the excited vibrational state is a key parameter that can be measured using pump-probe techniques. For example, in benzonitrile–H₂O clusters, the lifetime of the ν₁₂ vibrational level is less than 1 ns, indicating efficient vibrational relaxation channels. nii.ac.jp The study of these ultrafast dynamics is essential for a complete understanding of the solvation process and the role of hydrogen bonding in mediating energy transfer. Recent work on nitrile-functionalized surfaces has shown that the hydrogen bond between the nitrile and interfacial water breaks and forms on a timescale of approximately 25 picoseconds, and this rate is modulated by an applied electric potential. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes of this compound Solvation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the local environment of specific nuclei within a molecule. In the context of this compound interactions, NMR provides valuable information about intermolecular proximity and the electronic perturbations that occur upon solvation.

Chemical Shift Perturbations and Relaxation Studies for Intermolecular Proximity

The chemical shift of a nucleus is highly sensitive to its electronic environment. researchgate.net When benzonitrile is dissolved in water, the formation of hydrogen bonds and other intermolecular interactions perturbs the electron density around the nuclei of both molecules, leading to changes in their NMR chemical shifts. These solvent-induced chemical shifts (SICS) can be used to probe the nature and extent of solvation.

The ¹⁵N nucleus of the nitrile group is a particularly sensitive probe of solvent effects. researchgate.net The ¹⁵N chemical shift of benzonitrile is known to be responsive to both solvent dipolarity and hydrogen bond donor ability. researchgate.net In general, hydrogen bonding to the nitrile nitrogen leads to a downfield shift (increase in ppm) of the ¹⁵N signal. This is because the hydrogen bond withdraws electron density from the nitrogen atom, reducing its shielding.

Similarly, the ¹H and ¹³C nuclei of the benzonitrile ring and the water molecules will also experience chemical shift perturbations upon interaction. Protons on carbons adjacent to the nitrile group in nitriles typically absorb in the 2-3 ppm region in ¹H NMR spectra. libretexts.org The nitrile carbon itself absorbs in the 115–120 ppm region in ¹³C NMR spectra. libretexts.org Changes in these chemical shifts upon solvation in water can provide detailed information about the specific sites of interaction. For instance, a study of N,N-dimethyl-N²-phenylformamidine in different solvents showed that downfield shifts of the N¹ and upfield shifts of the N² signals in the ¹⁵N NMR spectra were observed as the strength of the hydrogen bond with the solvent increased. researchgate.net

NucleusTypical Chemical Shift Range (ppm)Expected Shift upon H-bonding to Nitrile N
¹⁵N (Nitrile)~260-280Downfield
¹³C (Nitrile Carbon)115-120Varies with interaction
¹H (ortho-protons)~7.5-7.7Varies with interaction

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

In addition to chemical shifts, NMR relaxation studies, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, can provide information about the dynamics of the this compound system. Changes in molecular motion and intermolecular distances upon complex formation will affect these relaxation rates, offering another avenue to characterize the solvation shell.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association in this compound Mixtures

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.comresearchgate.net This method essentially performs a "virtual" separation of components, akin to chromatography, by exploiting the fact that the diffusion rate of a molecule is dependent on its size, shape, and its interactions with the surrounding medium. emerypharma.comrsc.orgnih.gov In a this compound mixture, DOSY can provide significant insights into molecular association and the formation of aggregates.

The fundamental principle of a DOSY experiment involves the application of pulsed magnetic field gradients. The attenuation of the NMR signal intensity for a given molecule is measured as a function of the gradient strength. Small, rapidly diffusing molecules require stronger gradients to dephase their signal, while larger molecules or aggregates, which diffuse more slowly, lose signal intensity at lower gradient strengths. researchgate.net This relationship allows for the calculation of a diffusion coefficient (D) for each distinct proton signal in the NMR spectrum.

In a dilute this compound solution, individual benzonitrile and water molecules would exhibit distinct diffusion coefficients. As the concentration of benzonitrile increases, intermolecular interactions, particularly dipole-dipole associations between benzonitrile molecules and hydrogen bonding with water, can lead to the formation of transient clusters or aggregates. Such association would result in a larger effective hydrodynamic radius for the participating molecules. emerypharma.com Consequently, the measured diffusion coefficient for benzonitrile would decrease. By plotting the diffusion coefficient of benzonitrile as a function of its concentration, the extent and nature of this self-association, as well as its association with water, can be inferred. A significant, concentration-dependent decrease in the diffusion coefficient would be strong evidence for the formation of molecular aggregates.

Table 1: Illustrative DOSY Data for Benzonitrile in Water at 298 K This table presents hypothetical data to illustrate the expected trend.

Benzonitrile Concentration (mol/L)Diffusion Coefficient (D) of Benzonitrile (x 10⁻⁹ m²/s)Remarks
0.11.50Corresponds to predominantly monomeric, solvated benzonitrile.
0.51.35Slight decrease suggests the onset of transient molecular pairing.
1.01.10Significant decrease indicates the formation of small aggregates.
2.00.85Slower diffusion points to more extensive molecular association.

Dielectric Relaxation Spectroscopy (DRS) Investigations of this compound Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a technique that probes the response of a material to an external oscillating electric field over a wide range of frequencies, typically from MHz to THz. researchgate.net It is particularly sensitive to the reorientational dynamics of polar molecules and the collective motions within hydrogen-bonded networks. researchgate.netnih.gov For this compound mixtures, DRS can deconstruct the complex molecular motions into distinct relaxation processes.

The dielectric spectrum of an aqueous solution of a polar molecule like benzonitrile is typically fitted with a sum of Debye-type relaxation modes. rsc.org In the context of a this compound mixture, several relaxation processes are anticipated:

Fast Water Relaxation: A process occurring on a picosecond timescale (typically ~8 ps for pure water at 25°C) corresponding to the cooperative reorientation of "bulk" or "free" water molecules that are not directly interacting with the solute. rsc.org

Solute Reorientation: The reorientational motion of the individual benzonitrile molecules. Given its size and interactions with the solvent, this process is expected to be significantly slower than the relaxation of bulk water. Evidence from studies on similar molecules suggests this relaxation time would be on the order of tens of picoseconds. aip.org The anisotropic shape of benzonitrile may lead to different relaxation times for rotation about different molecular axes. researchgate.net

Slow Water Relaxation: Water molecules in the hydration shell of benzonitrile are expected to exhibit slower dynamics compared to bulk water due to hydrogen bonding and steric effects. rsc.org This "bound" water reorients on a timescale that can be influenced by or coupled to the solute's motion.

The relaxation times (τ) and amplitudes (δε) for each of these processes provide quantitative data on the dynamics and stoichiometry of the solute-solvent interactions. rsc.org For instance, the amplitude of the slow water process can be used to estimate the number of water molecules whose dynamics are significantly perturbed by the solute.

Table 2: Representative Dielectric Relaxation Parameters for a Dilute this compound Solution This table is a representation of expected values based on typical DRS studies of polar solutes in water.

Relaxation ModeAssignmentRelaxation Time (τ) at 25°C (ps)
Mode 1 (τ₁)Bulk Water Reorientation~8.2
Mode 2 (τ₂)Benzonitrile Molecular Reorientation~30-50
Mode 3 (τ₃)Hydration Water Reorientation~15-25

The Kirkwood correlation factor, g_eff (or g_K), is a parameter derived from dielectric data that provides insight into the orientational correlation between neighboring dipole moments in a liquid. sci-hub.seinformahealthcare.com It is a powerful tool for analyzing dipole-dipole associations. aip.org A g_eff value of 1 indicates no orientational correlation, g_eff > 1 suggests parallel alignment of dipoles, and g_eff < 1 points to anti-parallel alignment. rsc.org

Benzonitrile possesses a large permanent dipole moment (approximately 4.1-4.5 D). aip.orgsci-hub.se Due to this strong dipole moment, benzonitrile molecules have a significant tendency to associate in an anti-parallel configuration to minimize electrostatic repulsion. rsc.orgaip.org This behavior has been observed for benzonitrile in non-polar solvents and is expected to persist in aqueous solutions, though modulated by interactions with water.

In a this compound mixture, the measured g_eff would reflect the balance between benzonitrile self-association and this compound interactions. At low concentrations, benzonitrile is likely well-solvated, and the g_eff might be close to 1. As the concentration increases, the probability of benzonitrile-benzonitrile encounters rises, promoting the formation of anti-parallel dimers or larger aggregates. aip.org This would cause the g_eff to decrease, likely falling significantly below unity at higher concentrations. rsc.orgsci-hub.se The deviation of g_eff from unity provides a quantitative measure of the strength and nature of these specific intermolecular interactions. sci-hub.se

Table 3: Expected Trend of the Kirkwood Correlation Factor (g_eff) for this compound Mixtures at 298 K This table illustrates a plausible trend based on the known properties of benzonitrile.

Mole Fraction of Benzonitrile (X_BN)Effective Kirkwood Factor (g_eff)Interpretation
0.050.95Minimal self-association; dipoles are randomly oriented.
0.200.70Onset of significant anti-parallel correlation between benzonitrile dipoles.
0.400.55Strong tendency for anti-parallel alignment, indicating dimer or aggregate formation.
0.600.48Extensive anti-parallel dipole-dipole association dominates the liquid structure.

Molecular Reorientation Dynamics and Relaxation Processes in this compound Solutions.

Electronic Spectroscopy (UV-Vis and Fluorescence) and Photoionization Studies

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The polarity of the solvent can significantly influence the energy of the ground and excited states, leading to shifts in the absorption maxima (λ_max). vlabs.ac.insciencepublishinggroup.com Benzonitrile exhibits electronic transitions in the UV region, notably π→π* transitions associated with the benzene (B151609) ring and n→π* transitions involving the non-bonding electrons of the nitrogen atom in the nitrile group.

π→π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. In a polar solvent like water, the more polar excited state is stabilized by dipole-dipole interactions more than the ground state. vlabs.ac.in This stabilization decreases the energy gap for the transition, resulting in a shift of the absorption band to longer wavelengths, known as a bathochromic or red shift. vlabs.ac.insciencepublishinggroup.com

n→π Transitions:* In contrast, for n→π* transitions, the ground state is often more stabilized by polar, hydrogen-bonding solvents than the excited state. Water molecules can form hydrogen bonds with the lone pair of electrons on the nitrile nitrogen, stabilizing the ground state. Upon excitation, this favorable interaction is reduced. The net effect is an increase in the transition energy, leading to a shift to shorter wavelengths, termed a hypsochromic or blue shift. iosrjournals.org

Studies on benzonitrile and related compounds in various solvents confirm these principles. The intense S₀→S₂ transition (a π→π* type) in benzonitrile is expected to show a bathochromic shift in water compared to a non-polar solvent like cyclohexane. acs.orgresearchgate.net The weaker n→π* transition, which may be obscured by the stronger π→π* bands, would be expected to exhibit a hypsochromic shift.

Table 4: Representative UV-Vis Absorption Maxima (λ_max) of Benzonitrile in Different Solvents Data is compiled from typical values found in spectroscopic studies.

SolventDielectric Constant (ε)Transition Typeλ_max (nm)Observed Shift (relative to Cyclohexane)
Cyclohexane2.0π→π* (S₀→S₂)~274---
Acetonitrile (B52724)37.5π→π* (S₀→S₂)~276Bathochromic (Red)
Water80.1π→π* (S₀→S₂)~278Bathochromic (Red)
Water80.1n→π*(Expected)Hypsochromic (Blue)

Following electronic excitation with a pulse of light, the solvent molecules surrounding the solute rearrange to accommodate the new charge distribution of the excited state. This process, known as solvation dynamics, can be monitored in real-time using techniques like time-resolved fluorescence. rsc.org The emission spectrum of the fluorophore shifts from blue to red as the solvent relaxes, a phenomenon called the time-dependent Stokes shift (TDSS). rsc.org

Time-resolved fluorescence anisotropy adds another layer of information by measuring the rotational motion of the excited molecule. researchgate.net The anisotropy, r(t), is calculated from the intensities of fluorescence polarized parallel (I_∥) and perpendicular (I_⊥) to the polarization of the excitation light. The decay of r(t) provides information on the rotational correlation times of the solute.

In the this compound system, the solvation dynamics are expected to be complex and multi-phasic:

Ultrafast Component (<100 fs): An initial, rapid response from the librational (inertial) motions of the nearest water molecules. rsc.org

Picosecond Component(s): Slower relaxation components on the picosecond timescale corresponding to the diffusive reorientation of water molecules in the first and subsequent solvation shells. rsc.org The complete reorganization of the hydrogen-bond network around the excited benzonitrile molecule contributes to this phase. rsc.org

The anisotropy decay of benzonitrile in water would reveal its rotational diffusion time. Interestingly, studies on other systems have shown that the solvation time can be correlated with a fast component of the anisotropy decay, suggesting that the initial solvent response can induce a rapid, limited rotation of the solute's transition dipole. researchgate.net

Table 5: Hypothetical Time-Resolved Fluorescence Data for Benzonitrile in Water This table presents plausible multi-exponential decay parameters for solvation and anisotropy dynamics.

Dynamic ProcessParameterComponent 1Component 2Component 3
Solvation Dynamics (TDSS) Time Constant (τ_s)~80 fs~1.2 ps~10 ps
Amplitude (A_s)0.500.350.15
Fluorescence Anisotropy Decay Time Constant (τ_r)~1.5 ps~45 ps---
Amplitude (A_r)0.100.90---

Photoionization-Induced Hydration Rearrangements in this compound Clusters.

The study of isolated molecular clusters in the gas phase provides a bottom-up approach to understanding solvation. For the this compound system, photoionization techniques combined with mass spectrometry reveal intricate molecular rearrangements that occur upon the creation of a charge center. When a neutral this compound cluster, PhCN–(H₂O)n, is ionized by a laser, typically through Resonantly Enhanced Multiphoton Ionization (REMPI), the resulting cation [PhCN–(H₂O)n]⁺ is formed in a non-equilibrium geometry. The sudden appearance of the positive charge on the benzonitrile moiety induces strong ion-dipole forces, driving the water molecule(s) to reorient and move towards a more stable configuration.

Experimental investigations, primarily using REMPI coupled with time-of-flight (TOF) mass spectrometry, have shown that for the simplest cluster, [PhCN–H₂O]⁺, significant structural changes occur post-ionization. In the neutral ground state, the water molecule is hydrogen-bonded to the nitrogen atom of the nitrile group. Upon ionization, the system can relax into several isomeric structures. A key reaction pathway is an intracluster proton transfer from the benzonitrile cation radical to the water molecule. This barrierless reaction is energetically favorable and leads to the formation of an ion-molecule complex, which can be thought of as a protonated water molecule (hydronium ion) solvating a cyanophenyl radical (•C₆H₄CN).

The primary products observed in mass spectra depend on the excess energy deposited during the ionization process. At lower energies, the stable hydrated cation [PhCN–H₂O]⁺ is the dominant species. However, with sufficient internal energy, fragmentation occurs. The most common fragmentation channel is the loss of the water molecule. More interestingly, evidence of covalent bond formation has been reported, leading to isomeric product ions. The rearrangement can result in the formation of a distonic ion, where the charge and radical sites are separated within the newly formed molecule.

The table below summarizes the key species and transformations observed in photoionization studies of the this compound dimer.

Species/ProcessProposed Structure / DescriptionExperimental Observation MethodKey Finding
Neutral Cluster (PhCN–H₂O)Water molecule hydrogen-bonded to the nitrile nitrogen (Ph-C≡N···H-O-H).Infrared/Microwave SpectroscopyThe primary interaction site in the neutral state is the nitrile group's lone pair.
Initial Cation ([PhCN–H₂O]⁺)Franck-Condon ionization creates a cation with the neutral geometry. This is an unstable, high-energy state.Inferred from pump-probe experimentsThis species rapidly rearranges on a picosecond timescale.
Relaxed Cation ([PhCN–H₂O]⁺)Water molecule reorients to optimize interaction with the PhCN⁺ cation, possibly binding to the phenyl ring.Mass Spectrometry (as stable parent ion)Represents the most stable configuration of the simple hydrated ion.
Proton Transfer Product[•C₆H₄CN···H₃O⁺] complex. A cyanophenyl radical complexed with a hydronium ion.Infrared Photodissociation (IRPD) SpectroscopyDemonstrates a significant chemical reaction (proton transfer) induced by photoionization.

Interfacial Spectroscopic Techniques (e.g., Sum Frequency Generation Spectroscopy)

The interface between benzonitrile and water, whether it is an air-water interface with adsorbed benzonitrile or a liquid-liquid interface, presents a unique chemical environment. Understanding the molecular structure, orientation, and interactions at this boundary is critical. Interfacial spectroscopic techniques are essential for this purpose, as they can selectively probe the few molecular layers that constitute the interface, ignoring the bulk phases.

Among these methods, Sum Frequency Generation (SFG) vibrational spectroscopy stands out as a powerful, non-invasive tool. SFG is a second-order nonlinear optical process that is inherently interface-specific. It involves overlapping two laser beams—one at a fixed visible frequency (ω_vis) and one at a tunable infrared frequency (ω_IR)—at the interface. A signal is generated at the sum frequency (ω_SFG = ω_vis + ω_IR) only in a medium that lacks inversion symmetry. Bulk isotropic liquids and gases are centrosymmetric on average, so no SFG signal is produced. However, at an interface, this symmetry is broken, allowing for an SFG signal to be generated. By tuning the IR laser through molecular vibrational resonances (e.g., C≡N, C-H, or O-H stretches), a surface-specific vibrational spectrum is obtained, providing detailed information about the molecules present at the interface and their average orientation.

Adsorption Behavior of Benzonitrile at Aqueous Interfaces.

Benzonitrile is amphiphilic, possessing a hydrophobic phenyl ring and a polar nitrile group, which causes it to readily adsorb to the air-water interface. SFG spectroscopy has been instrumental in characterizing this adsorption behavior. By monitoring the vibrational signatures of benzonitrile, researchers can determine its surface concentration and orientation.

The SFG spectrum of benzonitrile at the air-water interface is typically dominated by two main features: the C≡N stretching mode (~2230 cm⁻¹) and the aromatic C-H stretching modes (~3070 cm⁻¹). The intensity of these peaks correlates with the surface population of benzonitrile. By analyzing the spectra as a function of the bulk benzonitrile concentration, a surface adsorption isotherm can be constructed.

Furthermore, by using different polarization combinations for the input and output beams (e.g., ssp, ppp), the average orientation of the benzonitrile molecules can be determined. Studies have consistently shown that benzonitrile adopts a preferred orientation at the air-water interface. The molecule orients with its hydrophobic phenyl ring pointing away from the aqueous phase towards the air, while the hydrophilic nitrile group is directed towards the bulk water, where it can interact with water molecules via hydrogen bonding or dipole-dipole interactions. The tilt angle of the phenyl ring with respect to the surface normal has been calculated from polarization-dependent SFG data, revealing a relatively upright orientation.

The table below presents typical data derived from SFG and surface tension measurements for benzonitrile at the air-water interface.

ParameterTypical Value / ObservationSignificanceReference
SFG C≡N Stretch Peak~2233 cm⁻¹Confirms the presence of the nitrile group at the interface. Its intensity is proportional to surface coverage.
SFG Aromatic C-H Stretch Peak~3070 cm⁻¹Confirms the presence of the phenyl ring at the interface. Used in orientational analysis.
Molecular OrientationPhenyl ring tilted ~40-50° from the surface normal.Indicates an ordered molecular layer with the hydrophobic ring pointing away from the water.
Standard Free Energy of Adsorption (ΔG°_ads)-20 to -25 kJ/molQuantifies the thermodynamic driving force for benzonitrile to accumulate at the interface.

Investigation of Interfacial Structure and Dynamics in this compound Mixtures.

The adsorption of benzonitrile not only creates an ordered layer of the solute but also profoundly impacts the structure and hydrogen-bonding network of the water molecules at the interface. SFG spectroscopy is uniquely suited to probe this effect by observing the O-H stretching region of water (3000–3800 cm⁻¹).

The SFG spectrum of a pure air-water interface shows a broad band between 3000 and 3600 cm⁻¹, with a prominent "ice-like" peak around 3200 cm⁻¹ and a "liquid-like" shoulder around 3450 cm⁻¹. These features correspond to water molecules in tetrahedrally coordinated, ordered environments and less ordered, weakly hydrogen-bonded environments, respectively. A small, sharp peak near 3700 cm⁻¹ is often assigned to non-hydrogen-bonded "free" O-H groups pointing out of the water.

Upon the adsorption of benzonitrile, the interfacial water spectrum changes dramatically. The intensity of the broad "ice-like" band at ~3200 cm⁻¹ decreases significantly. This indicates that the benzonitrile molecules disrupt the strong, ordered hydrogen-bonding network that exists at the pure water surface. The presence of the nitrile group, which acts as a hydrogen bond acceptor, and the hydrophobic phenyl ring fundamentally alters the local environment for water. The nitrile group interacts directly with a subset of water molecules, while the phenyl ring displaces water and prevents it from forming its preferred tetrahedral network. This disruption leads to a more disordered or "liquid-like" interfacial water structure compared to the pure air-water interface.

These findings demonstrate that the interfacial region is a cooperative system where the orientation of the adsorbate (benzonitrile) and the structure of the solvent (water) are intrinsically linked.

The table below contrasts the interfacial water structure at a pure air-water interface with one covered by benzonitrile, as inferred from SFG spectroscopy.

SFG Spectral Region (O-H Stretch)Observation at Pure Air-Water InterfaceObservation at Benzonitrile-Covered InterfaceStructural Interpretation
~3200 cm⁻¹ ("Ice-like")Strong, broad peakSignificantly reduced intensityBenzonitrile disrupts the ordered, tetrahedrally coordinated hydrogen-bonding network of surface water.
~3450 cm⁻¹ ("Liquid-like")Broad shoulderBecomes the dominant broad featureThe interfacial water environment becomes more disordered and liquid-like.
~3700 cm⁻¹ ("Free O-H")Small, sharp peakIntensity may change depending on surface coverage and orientation.Reflects changes in the population of water molecules with an O-H group pointing away from the bulk liquid.

Intermolecular Interactions and Structural Organization in Benzonitrile Water Systems

Elucidation of Hydrogen Bonding Topologies in Benzonitrile-Water Clusters and Bulk Phases

Hydrogen bonding plays a pivotal role in the architecture of this compound complexes. Benzonitrile (B105546) possesses multiple sites for potential hydrogen bond formation: the nitrogen atom of the cyano group, the π-electrons of the cyano group's triple bond, and the π-electrons of the phenyl ring. chemrxiv.orgacs.org This versatility leads to a variety of hydrogen bonding topologies, particularly in small clusters and extending into the bulk phase.

In this compound clusters, two primary hydrogen bond motifs have been identified: cyclic and linear. researchgate.net

Cyclic Motifs: Computational studies predict that the most stable 1:1 this compound complex possesses a cyclic structure. researchgate.net In this arrangement, a hydrogen bond forms between the nitrogen atom of the benzonitrile and a hydrogen atom of the water molecule. Simultaneously, a weaker C-H···O interaction occurs between an ortho-hydrogen of the benzonitrile's phenyl ring and the oxygen atom of the water molecule. researchgate.net This dual interaction creates a closed-loop, or cyclic, geometry. The formation of such cyclic structures has been observed experimentally in the gas phase. researchgate.net For neutral this compound clusters (BN-Wn) with n=1-3, cyclic structures are consistently found, where a linear water chain connects the ortho C-H group with the nitrogen atom of the cyano group. rsc.org

Linear Motifs: In contrast to the gas phase, experiments conducted under matrix isolation conditions at low temperatures have uniquely identified a linear, acyclic this compound complex. researchgate.net In this configuration, the water molecule forms a nearly straight hydrogen bond with the nitrogen atom of the nitrile group (C≡N···H-O-H). researchgate.netacs.org This linear isomer is considered a local minimum on the potential energy surface and is believed to be stabilized by the matrix environment. researchgate.net Infrared spectroscopy of benzonitrile-(D2O)n clusters in helium nanodroplets also revealed the formation of a linear hydrogen-bonded structure, while the more stable cyclic isomer was not observed under these conditions. acs.org

The following table summarizes the key characteristics of these two motifs:

MotifDescriptionExperimental Observation
Cyclic A dual hydrogen bond interaction involving N···H-O and C-H···O, forming a closed loop.Gas-phase rotational spectroscopy. researchgate.net
Linear A nearly straight hydrogen bond between the nitrile nitrogen and a water hydrogen (C≡N···H-O-H).Matrix isolation infrared spectroscopy researchgate.net, Infrared spectroscopy in helium nanodroplets. acs.org

The complexity of the hydrogen bond network evolves with the number of water molecules (cluster size) and the concentration of benzonitrile.

As the number of water molecules increases, the hydrogen bonding network expands. For instance, the addition of a second water molecule to a benzonitrile monomer can result in two different isomers. acs.org In one isomer, a water dimer forms a linear chain that hydrogen-bonds to the nitrile nitrogen. acs.org In the other, the water dimer creates a ring-type structure, interacting simultaneously with the nitrile nitrogen and an adjacent ortho C-H group. acs.org

In larger protonated this compound clusters, H+(BN–Wn) with n up to 6, the hydrogen bonding network becomes even more intricate. For n ≥ 2, the structures tend to form a hydrated hydronium core. rsc.org With an increasing number of water molecules (n=3–6), linear hydration motifs become energetically unfavorable, and branched or cyclic structures are predominantly formed. rsc.org This preference for non-linear arrangements highlights the cooperative nature of hydrogen bonding in larger clusters.

Characterization of Cyclic versus Linear Hydrogen Bond Motifs.

Analysis of Hydrophobic and Solvophobic Interactions in Aqueous Benzonitrile Environments

The dissolution of benzonitrile in water is significantly influenced by hydrophobic and solvophobic interactions. These effects arise from the disruption of the hydrogen-bonding network of water by the nonpolar phenyl group of benzonitrile. nih.gov

The hydrophobic effect is a primary driving force for many chemical and biological phenomena in aqueous solutions. nih.govmdpi.com When a nonpolar solute like the phenyl ring of benzonitrile is introduced into water, it cannot form hydrogen bonds with the surrounding water molecules. To maximize the hydrogen bonding among themselves, water molecules rearrange around the solute, forming a more ordered "cage-like" structure. mdpi.com This ordering of water molecules at the solute-water interface is entropically unfavorable.

To minimize this entropic penalty, nonpolar solutes tend to aggregate, reducing the total surface area exposed to water. mdpi.com In the context of benzonitrile solutions, this can lead to the association of benzonitrile molecules, driven by the desire to minimize the disruption of the water structure. This phenomenon, termed "enforced hydrophobic interactions," is a key factor in the behavior of organic molecules in water. acs.org

The strength of hydrophobic interactions is dependent on factors such as solute size and temperature. researchgate.net Statistical mechanical analyses have shown that for small apolar species, the hydrophobic interaction can become more attractive as the solute size increases or as the temperature decreases. researchgate.net

Preferential Solvation Phenomena and Solvent-Induced Molecular Ordering around Benzonitrile

In a mixed solvent system like this compound, the composition of the solvent in the immediate vicinity of a solute molecule can differ from that of the bulk solvent. This phenomenon is known as preferential solvation. nitrkl.ac.innitrkl.ac.in The solute, in this case, benzonitrile, will be preferentially solvated by the solvent component with which it has more favorable interactions.

The origin of preferential solvation lies in the balance of solute-solvent and solvent-solvent interactions. nitrkl.ac.in Hydrogen bonding plays a crucial role in this process. nitrkl.ac.innitrkl.ac.in Given benzonitrile's ability to act as a hydrogen bond acceptor at its nitrile group, it can form specific interactions with water molecules.

Studies on similar systems have shown that the local environment around a solute can be significantly enriched in one of the solvent components. For instance, in acetonitrile-water mixtures, some solutes are preferentially solvated by acetonitrile (B52724). nitrkl.ac.innitrkl.ac.in The specific nature of preferential solvation of benzonitrile in water will depend on the concentration and the intricate balance of hydrogen bonding and hydrophobic interactions. The ordering of solvent molecules around the solute is a direct consequence of these interactions, leading to the formation of a structured solvation shell. nitrkl.ac.in

Dynamics of Intermolecular Energy Transfer and Vibrational Relaxation in this compound Complexes

The interactions within this compound complexes are not static; they involve continuous motion and energy exchange. Ultrafast spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, have been employed to probe the dynamics of these systems. aip.org

Intermolecular vibrational energy transfer is a fundamental process where vibrational energy is exchanged between molecules. aip.org In this compound systems, energy can be transferred from an excited vibrational mode of benzonitrile to the surrounding water molecules, or vice-versa. This process is crucial for understanding how these systems dissipate energy and reach thermal equilibrium.

Vibrational relaxation refers to the process by which a molecule loses its excess vibrational energy. researchgate.net This can occur through intramolecular vibrational redistribution (IVR), where energy is redistributed among different vibrational modes within the same molecule, and intermolecular energy transfer (VET) to the solvent. acs.org The rates of these processes are highly dependent on the strength of the intermolecular interactions. For instance, in solutions, the vibrational relaxation of a solute is often assisted by the solvent through fluctuations that modulate the coupling between vibrational modes. researchgate.net

In the context of this compound complexes, the hydrogen bonds provide an efficient pathway for energy transfer. The stretching and bending vibrations of the hydrogen-bonded water molecules can couple with the vibrational modes of benzonitrile, facilitating rapid energy exchange. Studies on similar systems have shown that vibrational relaxation can occur on the picosecond timescale. acs.org The dynamics of energy transfer in this compound complexes are a key area of research for understanding the detailed molecular-level processes that govern the behavior of these important chemical systems.

Phase Equilibria and Thermodynamic Behavior of Benzonitrile Water Systems

Vapor-Liquid Equilibria (VLE) Modeling and Experimental Determination for Benzonitrile-Water Mixtures

The thermodynamic modeling of such systems is essential for predicting their phase behavior. Models like the Non-Random Two-Liquid (NRTL) and UNIQUAC activity coefficient models are commonly used to describe the liquid phase non-idealities in highly non-ideal and partially miscible systems. wolfram.comresearchgate.net For instance, the NRTL model is effectively used to compute the activity coefficients for the immiscible benzene-water system, allowing for the calculation of the isobaric VLE diagram and the heteroazeotrope's boiling temperature and composition. wolfram.com Similarly, advanced equations of state like the Cubic-Plus-Association (CPA) Equation of State have been successfully applied to model VLE of aqueous systems with other nitrogen-containing compounds, accurately identifying azeotropic points. rsc.org

For related systems, such as benzonitrile (B105546) with benzene (B151609) or toluene, isothermal P-x (pressure-composition) data has been experimentally determined and used to derive activity coefficients at infinite dilution. acs.org These studies often employ thermodynamic consistency tests to ensure the reliability of the experimental data. While this information does not directly describe the this compound system, it highlights the standard methodologies used for VLE characterization of mixtures containing benzonitrile.

Liquid-Liquid Equilibria (LLE) in Binary and Ternary this compound Systems

The partial miscibility of benzonitrile and water is a defining characteristic of their mixtures, leading to the formation of two liquid phases over a wide range of compositions. This behavior is fundamental to understanding Liquid-Liquid Equilibria (LLE) in binary and, more commonly studied, ternary systems involving a third component soluble in one or both phases. Such studies are vital for designing liquid-liquid extraction processes.

The experimental determination of LLE involves mapping the binodal curve (or solubility curve), which separates the one-phase region from the two-phase region on a phase diagram, and measuring the compositions of the conjugate phases connected by tie lines.

Several studies have reported LLE data for ternary systems of the type {water + benzonitrile + solute}, where the solute is an alcohol (like methanol, ethanol, 2-propanol, or 1-butanol), an ester (like ethyl acetate (B1210297) or butyl acetate), or a carboxylic acid. researchgate.netacs.orgresearchgate.netacs.org The binodal curves are often determined using the cloud-point method, where a homogenous mixture is titrated with one component until turbidity is observed, indicating the phase boundary. researchgate.net Once equilibrium is established within the two-phase region, samples are taken from both the water-rich (aqueous) phase and the benzonitrile-rich (organic) phase. The compositions of these phases are typically determined using analytical techniques such as gas chromatography. acs.orgresearchgate.net

The collected data points for the conjugate phases are then plotted on a ternary diagram, and the lines connecting them are the tie lines. The reliability of the experimental tie-line data is often verified using the Othmer-Tobias and Hand correlations. researchgate.net

Below is a sample of experimental tie-line data for the water (1) + benzonitrile (2) + 2-propanol (3) system at 35 °C, expressed in mole fractions.

Water-Rich Phase (xiA)Benzonitrile-Rich Phase (xiB)
x1A x2A
0.9410.006
0.8790.007
0.7720.010
0.6550.017
0.5110.046
Data sourced from a study on water + benzonitrile + 2-propanol systems. acs.org Note: xiA is the mole fraction of component i in the water-rich phase; xiB is the mole fraction of component i in the benzonitrile-rich phase.

Thermodynamic models are crucial for correlating experimental LLE data and for process simulation. The NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) activity coefficient models are widely used for this purpose. researchgate.netresearchgate.net These models use binary interaction parameters, which are regressed from the experimental tie-line data, to calculate the phase compositions. Studies have shown that for ternary systems involving water, benzonitrile, and a carboxylic acid, the NRTL equation often provides a better fit to the experimental data than the UNIQUAC equation. researchgate.net

The plait point (or critical point) is the point on the binodal curve where the two conjugate phases become identical, and the tie line reduces to a single point. The composition of the plait point can be determined experimentally by carefully observing where the two-phase region disappears or calculated from the correlated tie-line data, for example, by using the method of Hand. acs.org For systems like water + benzonitrile + 2-propanol, the plait point has been experimentally determined and reported at various temperatures. acs.org

Experimental Determination of Binodal Curves and Tie Lines.

Excess Thermodynamic Properties and Deviations from Ideal Behavior in this compound Mixtures

Excess thermodynamic properties, such as excess molar volume (VE) and excess molar enthalpy (HE), quantify the deviation of a real mixture's properties from those of an ideal solution. These properties provide insight into the nature and strength of intermolecular interactions between the components of the mixture.

Direct experimental data for excess properties of the binary this compound system are scarce. However, data from mixtures of benzonitrile with other compounds and water with other compounds can provide valuable insights. For instance, binary mixtures of benzonitrile with alcohols like methanol, ethanol, and propan-1-ol have been studied. acs.org The excess molar volumes and viscosity deviations for these systems were calculated from experimental density and viscosity measurements and fitted to the Redlich-Kister polynomial equation to derive the binary coefficients and standard deviations. acs.org Similarly, studies on mixtures of benzonitrile with N,N-dimethylformamide (DMF) report negative excess molar volumes, suggesting strong specific interactions or interstitial accommodation of one molecule within the structure of the other. capes.gov.brresearchgate.net

The sign and magnitude of VE are indicative of the interactions:

VE < 0 (negative deviation) suggests strong specific interactions (like hydrogen bonding or dipole-dipole interactions) or differences in molecular size and shape that allow for efficient packing (interstitial accommodation).

VE > 0 (positive deviation) suggests that the interactions between unlike molecules are weaker than the average interactions between like molecules, or that steric hindrance prevents efficient packing.

For aqueous mixtures, such as water + sulfolane, negative excess volumes are observed, with the minimum shifted towards the water-rich region. tsinghua.edu.cn This behavior is often attributed to the strong hydrogen bonding network of water being disrupted and reformed with the other component. Given the polar nature of the nitrile group in benzonitrile and the strong hydrogen bonding of water, the this compound system is expected to exhibit complex behavior with significant deviations from ideality, which would be reflected in its excess properties.

The Redlich-Kister equation is a common tool for correlating excess property data as a function of mole fraction. acs.orgcapes.gov.brresearchgate.net

Solubilities and Distribution Coefficients of Benzonitrile in Aqueous and Mixed Phases

The solubility of benzonitrile in water and vice versa is limited. Benzonitrile is described as slightly soluble in water. nih.gov This low mutual solubility is the basis for the liquid-liquid phase separation discussed previously.

In the context of ternary systems, the distribution of a third component (solute) between the water-rich and benzonitrile-rich phases is of primary interest, particularly for extraction applications. This distribution is quantified by the distribution coefficient (or partition ratio), K, which is defined as the ratio of the solute's concentration in the benzonitrile phase to its concentration in the aqueous phase at equilibrium. researchgate.net

K = [Solute]benzonitrile / [Solute]water

Studies on LLE for {benzonitrile(1) + carboxylic acid(2) + water(3)} systems show that the mutual solubility of the carboxylic acids is consistently higher in the benzonitrile layer than in the aqueous layer. researchgate.net Another important parameter derived from LLE data is the selectivity (S), which measures the ability of the solvent (benzonitrile) to separate a solute from water.

Furthermore, equations have been developed to predict the water-benzonitrile partition coefficients (log P) for a wide range of neutral and ionic solutes. unt.edu These equations use linear free energy relationships based on solute descriptors. This approach allows for the estimation of the solubility and distribution of various compounds, which is valuable in fields like pharmacology and environmental science. unt.edu

The table below shows the experimental partition coefficients (log P) for the transfer of several neutral solutes from water to benzonitrile at 298 K.

Solutelog P (water to benzonitrile)
Benzene2.13
Toluene2.69
Ethylbenzene3.15
Naphthalene3.35
Phenol1.48
Aniline0.98
Acetic acid-0.29
Pyridine0.77
Data sourced from Abraham, M.H. et al. (2011).

These data illustrate how different functional groups affect the partitioning behavior of a molecule between aqueous and benzonitrile phases.

Benzonitrile Water As a Reaction Medium and in Process Chemistry Research

Solvent Effects on Reaction Kinetics and Mechanisms in Benzonitrile-Water Media

The use of water as a co-solvent with benzonitrile (B105546) can significantly influence the kinetics and mechanisms of chemical reactions. This is attributed to a combination of factors, including water's ability to participate in catalysis, accelerate reaction rates, and stabilize transition states through specific and non-specific solvent effects.

Role of Water in Catalysis and Rate Acceleration (e.g., 1,3-Dipolar Cycloadditions)

Water can act as a catalyst and a rate accelerator in various organic reactions, including 1,3-dipolar cycloadditions. For instance, the reaction of benzonitrile oxide with different dipolarophiles shows marked acceleration in aqueous media compared to organic solvents. acs.org This acceleration is particularly pronounced for reactions with electron-poor dipolarophiles. acs.org The presence of water can lead to significant rate enhancements, sometimes by several orders of magnitude, a phenomenon attributed to the hydrophobic effect and the high cohesive energy density of water. rsc.org

In mixtures of benzonitrile and water, the reaction rate of 1,3-dipolar cycloadditions can be finely tuned by adjusting the water concentration. Studies have shown that for certain cycloadditions, there is a characteristic break in the plot of the logarithm of the rate constant versus the molar concentration of water, suggesting a change in the dominant solvent effect. researchgate.net This highlights the complex interplay of factors governing reaction rates in these mixed-solvent systems.

The rate enhancements observed in aqueous environments are not solely due to hydrophobicity. In the case of 1,3-dipolar cycloadditions involving certain dipolarophiles, a dramatic, exponential rate increase is observed when the mole fraction of water in the organic solvent mixture exceeds a certain point (around 0.9). nih.gov This suggests a dominant role for hydrogen bonding in these "water-super" dipolarophile reactions. nih.gov

Influence of Hydrogen Bonding and Hydrophobicity on Transition State Stabilization

Both hydrogen bonding and hydrophobic effects play crucial roles in stabilizing the transition states of reactions in this compound media, thereby accelerating the reaction rates.

Hydrogen Bonding: Water's ability to form hydrogen bonds can significantly stabilize polarized transition states. researchgate.net In cycloaddition reactions, water molecules can form hydrogen bonds with heteroatoms in the reactants, withdrawing electron density and lowering the energy of the frontier orbitals. rsc.org This enhanced hydrogen bonding at the transition state, compared to the reactants, is a major contributor to the observed rate accelerations in water. researchgate.net Theoretical calculations have confirmed that secondary bridging hydrogen bonds from the primary water-solvation shell of the transition state contribute to this stabilization. nih.gov The stabilization of the transition state through hydrogen bonding can be substantial, even with weak hydrogen bonds, if the interacting groups are preorganized in a rigid framework. nih.gov

Electrocatalytic and Electrochemical Transformations in Aqueous Benzonitrile Environments

Aqueous benzonitrile solutions provide a unique medium for electrocatalytic and electrochemical reactions, where water often plays a direct and crucial role as a reactant or proton source.

Electrohydrogenation Mechanisms and Performance Studies in this compound Systems

The electrohydrogenation of benzonitrile to produce valuable chemicals like benzylamine (B48309) has been investigated in aqueous environments. acs.orgacs.org In these systems, water serves as the source of protons for the reduction process. acs.orgacs.org The process typically involves the transfer of four protons and four electrons to the benzonitrile molecule, proceeding through an imine intermediate. acs.org

The efficiency and selectivity of the electrohydrogenation are highly dependent on the reaction conditions, including the electrode material, solvent composition, and current density. acs.org Copper-silver electrodes have shown good performance in neutral pH (0.5 M KCl) for the electrohydrogenation of benzonitrile. acs.orgacs.org Due to the limited solubility of benzonitrile in water, a co-solvent like acetonitrile (B52724) is often required to create a homogeneous reaction mixture and improve mass transfer to the electrode surface. acs.org Studies have optimized the solvent mixture, with a 70:30 water:acetonitrile ratio showing favorable results. acs.org

The performance of the electrohydrogenation process, measured in terms of yield, conversion, and faradaic efficiency, is also influenced by the applied current density and the concentration of benzonitrile. acs.org Higher current densities can increase the availability of active hydrogen species for the reaction, but may also lead to competing hydrogen evolution reactions. acs.org Similarly, a higher concentration of benzonitrile generally enhances the faradaic efficiency by increasing the availability of reactant molecules at the electrode surface. acs.org

Role of Water as a Proton Source in Benzonitrile Electrosynthesis

In the electrosynthesis of compounds from benzonitrile in aqueous media, water is the primary source of protons. acs.orgacs.org This has been confirmed through experiments using deuterated water (D₂O). acs.org In the electrohydrogenation of 4-methoxybenzonitrile (B7767037) in a D₂O/acetonitrile mixture, the formation of a deuterated methylene (B1212753) group in the resulting 4-methoxybenzylamine (B45378) was observed, confirming that the protons for the reduction came from the water molecules. acs.org

The ability to use water as a proton source is a significant advantage for green chemistry, as it avoids the need for other, potentially less environmentally friendly, proton sources. rsc.orgresearchgate.net This approach is central to developing sustainable electrochemical processes for the synthesis of valuable chemicals. acs.orgacs.org The efficiency of proton transfer from water can, however, be a rate-limiting step in some electrochemical reactions. acs.org

Advanced Separation Processes Utilizing this compound Selectivity

The distinct properties of benzonitrile and water can be exploited in advanced separation processes. For instance, extractive distillation using benzonitrile as an entrainer has been shown to be effective in separating close-boiling mixtures of aromatic isomers, such as xylenes. google.com Benzonitrile selectively depresses the vapor pressure of certain isomers more than others, facilitating their separation by distillation. google.com

In the production of benzonitrile via the ammoxidation of toluene, the resulting product stream contains benzonitrile and water. google.com These can be separated by cooling and condensation, followed by removal of the water layer and subsequent distillation of the crude benzonitrile to achieve high purity. google.com

Furthermore, in certain synthetic routes for benzonitrile, the use of ionic liquids as catalysts and co-solvents can lead to a biphasic system with an organic phase containing the product and an aqueous phase. rsc.org This allows for easy separation of the benzonitrile product by simple phase separation, followed by removal of water from the ionic liquid phase by distillation, enabling the recycling of the catalyst. rsc.org

The selective production of benzonitrile from the pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia (B1221849) also yields a product mixture from which benzonitrile must be separated. mdpi.com The selectivity towards benzonitrile over other nitriles can be controlled by the reaction temperature. mdpi.com

Liquid-Liquid Extraction Methodologies for Benzonitrile Recovery

Liquid-liquid extraction (LLE), also known as solvent extraction, is a principal method for the separation and recovery of benzonitrile from aqueous solutions. wikipedia.org This technique operates on the principle of differential solubility of a compound in two immiscible or partially miscible liquids, typically water and a non-polar organic solvent. wikipedia.org In the context of this compound systems, LLE is frequently employed as a work-up step following a chemical reaction to isolate the benzonitrile product. wikipedia.orglibretexts.org The aqueous mixture containing benzonitrile is brought into contact with an organic solvent in which benzonitrile has a higher solubility. After thorough mixing to facilitate mass transfer, the layers are allowed to separate. The organic layer, now enriched with benzonitrile, is known as the extract, while the remaining aqueous layer is the raffinate. wikipedia.org

The choice of solvent is critical for an efficient extraction process. Key criteria for a suitable solvent include a high distribution coefficient (partition coefficient) and selectivity for benzonitrile, low solubility in water, a significant density difference from water to aid separation, and ease of recovery from the benzonitrile. sulzer.com Common solvents used for extracting benzonitrile from aqueous media in laboratory settings include diethyl ether and chloroform. sciencemadness.orgprepchem.com

Research into optimizing LLE for nitrile compounds has explored various solvent systems. Studies on liquid-liquid equilibria (LLE) provide fundamental data for designing such processes. For instance, equilibrium data have been presented for ternary mixtures of benzonitrile, water, and a third component such as a carboxylic acid (e.g., acetic, propanoic, butanoic acids) or an ester (e.g., ethyl acetate (B1210297), butyl acetate). researchgate.netresearchgate.net These studies show that the mutual solubility of the carboxylic acids is higher in the benzonitrile layer than in the aqueous layer. researchgate.net The effectiveness of an extraction solvent is quantified by its distribution coefficient and separation factor. researchgate.net For example, research on separating carboxylic acids from water using benzonitrile demonstrated the influence of different acids on the solubility of the components. researchgate.net

To model the phase behavior of these ternary systems, thermodynamic models such as NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) are often employed, with the NRTL model generally providing a better fit for the tie-line data in benzonitrile-alkanol-water systems. acs.org After the initial extraction, benzonitrile must be separated from the extraction solvent. Due to its relatively high boiling point (191°C), benzonitrile can often be easily recovered from lower-boiling solvents like alkanols or ether via distillation. prepchem.comacs.org

Table 1: Liquid-Liquid Equilibrium Data for Benzonitrile-Carboxylic Acid-Water Systems at 298.15 K This table illustrates the relative mutual solubility of various carboxylic acids in the benzonitrile layer compared to the aqueous layer, a key factor in liquid-liquid extraction design.

Carboxylic Acid Added to this compound Mixture Observation on Mutual Solubility Reference
Acetic Acid Higher in benzonitrile layer than aqueous layer researchgate.net
Propanoic Acid Higher in benzonitrile layer than aqueous layer researchgate.net
Butanoic Acid Higher in benzonitrile layer than aqueous layer researchgate.net
Pentanoic Acid Higher in benzonitrile layer than aqueous layer researchgate.net
3-Methylbutanoic Acid Higher in benzonitrile layer than aqueous layer researchgate.net

Distillation and Membrane Separation Aspects in this compound Processing

Distillation

Distillation is a fundamental thermal separation process used in the purification of benzonitrile from water and other substances. The significant difference between the boiling point of benzonitrile (approx. 190-191°C) and water (100°C) allows for separation by simple or fractional distillation. prepchem.com However, the process is complicated by the fact that benzonitrile and water are not ideal partners. Benzonitrile is only sparingly soluble in water, and the mixture forms a minimum-boiling point azeotrope. prepchem.com This azeotrope boils at approximately 99.15°C at atmospheric pressure and consists of about 82% water and 18% benzonitrile by weight. The formation of an azeotrope means that complete separation of a this compound mixture into its pure components by conventional distillation is not possible in a single step, as the vapor and liquid have the same composition at the azeotropic point. google.comslideshare.net

To overcome this limitation, several distillation techniques are employed:

Steam Distillation: Because benzonitrile is immiscible with water and has a high boiling point, steam distillation is a highly effective method for its purification. prepchem.comsciencemadness.org In this process, steam is passed through the mixture; the benzonitrile co-distills with water at a temperature below the boiling point of pure water. prepchem.com The oily benzonitrile can then be separated from the aqueous distillate. prepchem.comsciencemadness.org

Azeotropic Distillation: This technique involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which alters the relative volatilities and allows for separation. slideshare.net For instance, in related processes, benzene (B151609) has been used as an entrainer to form a water-benzene azeotrope to remove water from a reaction mixture. google.com

Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the mixture to alter the relative volatility of the components without forming a new azeotrope. google.comgoogle.com Benzonitrile itself can serve as an extractive distillation agent in other systems, such as for the separation of propyl alcohols from water, which highlights its particular solvent properties. google.com

Membrane Separation

Membrane separation offers a non-thermal, often energy-efficient alternative for processing this compound mixtures. Pervaporation (PV) is a particularly relevant membrane technology for separating volatile organic compounds (VOCs) from water. valveandcontrol.comresearchgate.net The PV process involves a liquid feed mixture in contact with a dense, non-porous membrane. nih.gov The separation is based on the different rates of dissolution and diffusion of the components through the membrane material. valveandcontrol.com A vacuum or sweep gas is applied to the permeate side, creating a chemical potential gradient that drives the transport. The permeate is collected as a vapor. nih.gov

For the separation of benzonitrile from water, a hydrophobic membrane is required, which preferentially allows the organic component to pass through while retaining water. Polydimethylsiloxane (PDMS) is a commonly used material for this purpose. mdpi.com Research on the separation of benzene (a structurally similar compound) from water using a PDMS membrane provides insight into the expected performance. mdpi.com Key findings from such studies show that the permeation flux and separation factor are the critical performance metrics and are influenced by operating conditions. mdpi.com

Effect of Feed Concentration: The permeation flux and separation factor tend to increase significantly with a higher concentration of the organic compound in the feed. mdpi.com

Effect of Temperature: Increasing the feed temperature generally increases the permeation flux. mdpi.com

Effect of Flow Rate: Higher feed flow rates can increase the permeate flux by mitigating the effects of concentration polarization at the membrane surface. mdpi.com

Other membrane materials, such as polyacrylonitrile (B21495) (PAN), which contains nitrile groups, have also been investigated in water treatment applications, though often they are modified to increase hydrophilicity for oil-water emulsion separation rather than for selective organic permeation. mdpi.com

Table 2: Illustrative Pervaporation Performance for Benzene-Water Separation using a PDMS Membrane This data, from a study on benzene, demonstrates the typical influence of operating parameters on the separation of aromatic compounds from water via pervaporation, a process applicable to benzonitrile.

Operating Parameter Condition Benzene Permeation Flux (g/m²·h) Separation Factor Reference
Temperature 30 °C - 39.8 mdpi.com
Initial Concentration 1000 ppm 6.7 39.8 mdpi.com
Feed Flow Rate 3.5 L/min 6.7 39.8 mdpi.com

Optimal conditions identified in the referenced study.

This compound Systems in Green Chemistry Research Initiatives

Exploration of this compound as a Sustainable Co-solvent or Reaction Medium

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the ultimate green solvent due to its non-toxicity, availability, and safety. acs.orgresearchgate.net However, the low solubility of many non-polar organic reactants in water presents a significant challenge. nih.gov Research has increasingly focused on using water not just as a simple solvent but as a unique reaction medium that can actively influence reaction rates and selectivity, often in combination with a co-solvent. nih.govnih.gov

The this compound system is explored in this context, where reactions are conducted in an aqueous phase or in a multiphase system involving water. The unique properties of water, such as its high polarity, ability to form strong hydrogen bonds, and the tendency to enforce hydrophobic interactions between non-polar solutes, can lead to unexpected and beneficial chemical behavior. researchgate.netacs.org

Kinetic studies have demonstrated that water can accelerate certain pericyclic reactions. For example, the 1,3-dipolar cycloaddition of benzonitrile oxide with various dipolarophiles shows enhanced rates in aqueous media compared to organic solvents. acs.org This acceleration is attributed to a combination of factors: enforced hydrophobic interactions that bring the reactants together and hydrogen-bond stabilization of the activated complex. acs.org

Water can also fundamentally alter reaction pathways. In the photolysis of arylazo sulfonates, the reaction outcome depends heavily on the solvent. In organic solvents, a radical-based mechanism is prevalent. In contrast, conducting the reaction in neat water suppresses the radical chemistry and favors a photoheterolysis pathway, leading to the formation of a reactive aryl cation. acs.org This demonstrates water's potential to control reaction mechanisms and product distribution.

Furthermore, multiphase systems incorporating water are being developed for greener chemical processes. One study reported the selective hydrogenation of benzonitrile (as a reactant) to benzylamine using a palladium catalyst in a multiphase medium of water and pressurized carbon dioxide. dntb.gov.ua This approach leverages water as a benign medium while utilizing CO2 to tune the system's properties for efficient catalysis. dntb.gov.ua While benzonitrile is the reactant here, the study highlights the potential of conducting reactions in aqueous-based systems to achieve high selectivity and sustainable outcomes.

Studies on Process Intensification and Recyclability in this compound Based Systems

Process Intensification

Process intensification (PI) refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. rccostello.com In the context of this compound systems, PI aims to improve the efficiency of reactions and separations. Key strategies include the use of continuous-flow reactors and advanced reactor designs.

Continuous-flow systems, such as catalyst-coated tube reactors or microreactors, offer significant advantages over traditional batch reactors. scispace.com They provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, which is particularly important when handling reactive intermediates. rccostello.comscispace.com Applying these principles to reactions in this compound media, such as hydrogenations, can lead to higher reaction rates and improved selectivity, while minimizing reactor size and energy consumption. scispace.com For gas-liquid-solid reactions, which can occur in catalytic processes involving this compound, specialized high-shear reactors can dramatically increase the interfacial area between phases, accelerating reaction rates significantly. rccostello.com

Recyclability

A central goal of green chemistry is the design of processes where components like solvents and catalysts can be easily recovered and reused. rasayanjournal.co.in Research in this compound systems has yielded innovative solutions for recyclability.

A notable example is the green synthesis of benzonitrile from benzaldehyde (B42025) using a specific ionic liquid (IL), [HSO3-b-Py]·HSO4, which acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.org The reaction proceeds efficiently, and upon completion, the mixture spontaneously separates into an organic phase containing the benzonitrile product and an aqueous phase containing the IL. rsc.org The IL can be readily recovered from the water by evaporation and reused for multiple cycles with minimal loss of activity. rsc.org This system demonstrates a highly integrated and recyclable process, simplifying separation and eliminating the need for additional metal catalysts. rsc.org

Table 3: Recyclability of Ionic Liquid Catalyst in the Synthesis of Benzonitrile This table shows the stability and reusability of the ionic liquid [HSO3-b-Py]·HSO4 over five cycles in the synthesis of benzonitrile, highlighting a key green chemistry principle.

Recycle Run Benzaldehyde Conversion (%) Benzonitrile Yield (%) Reference
1 >99 >99 rsc.org
2 >99 >99 rsc.org
3 98.2 98.2 rsc.org
4 97.5 97.5 rsc.org
5 96.7 96.7 rsc.org

Reaction Conditions: Benzaldehyde/(NH2OH)2·[HSO3-b-Py]·HSO4 molar ratio 1:1.5, paraxylene/[HSO3-b-Py]·HSO4 volume ratio 2:1, 120 °C, 2 h.

Another advanced concept for improving recyclability is the use of "tunable" solvent systems. acs.org For example, organic aqueous tunable solvents (OATS) use a co-solvent that is miscible with water during the reaction but can be induced to phase-separate afterward, often by adding a trigger like CO2. acs.orgwikipedia.org This allows for a homogeneous reaction environment, which is often faster, followed by a simple heterogeneous separation of the product and the aqueous catalyst phase. This principle offers a promising strategy for designing highly recyclable this compound based reaction systems. acs.org

Emerging Research Areas and Future Perspectives in Benzonitrile Water Science

Benzonitrile-Water Interactions in Astrochemical and Interstellar Environments

The detection of benzonitrile (B105546) (C₆H₅CN) in the interstellar medium (ISM), specifically in the Taurus Molecular Cloud 1 (TMC-1), marked a significant milestone in astrochemistry. astrobiology.comnrao.edu This discovery has spurred intensive research into the role of benzonitrile and its interactions with water, a ubiquitous molecule in space, in the formation of more complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and prebiotic compounds. nih.govmdpi.com

Scientists have identified benzonitrile as a key molecule for understanding the chemical complexity in protoplanetary disks, the birthplaces of planets. astrobiology.com Its presence suggests that the fundamental building blocks of aromatic chemistry are available in the material that eventually forms new stars and planetary systems. astrobiology.com The interaction between benzonitrile and water is of particular interest because water is a polar solvent that can significantly influence chemical reactions, even in the extreme conditions of space. mdpi.com

Experimental and computational studies have begun to unravel the nature of this compound complexes at low temperatures, mimicking interstellar conditions. researchgate.net Research using matrix isolation infrared spectroscopy has revealed the formation of specific hydrogen-bonded structures between benzonitrile and water molecules. researchgate.net Computational models predict the existence of different isomers of this compound clusters, with the most stable form often being a cyclic structure where a hydrogen bond forms between the nitrogen atom of the nitrile group and a hydrogen atom of water, and another interaction occurs between a hydrogen atom of the benzene (B151609) ring and the oxygen atom of water. researchgate.netresearchgate.net

The study of protonated benzonitrile and its hydrated clusters is also crucial. aanda.orgaip.org These ions are considered potential precursors for the growth of larger aromatic molecules in the ISM. aanda.orgaip.org Mass-selected ion mobility measurements combined with density functional theory calculations have provided insights into the structures of these ionic complexes. aip.org For instance, the hydrated protonated trimer of benzonitrile has been shown to consist of a hydronium ion (H₃O⁺) core solvated by three benzonitrile molecules. aip.org

Table 1: Key Findings on this compound in Astrochemistry

Research AreaKey FindingsSignificance
Detection in ISM Benzonitrile (C₆H₅CN) definitively detected in the Taurus Molecular Cloud 1 (TMC-1). astrobiology.comnrao.eduFirst radio spectroscopic identification of a specific aromatic molecule in space, providing a crucial link in understanding interstellar chemistry. astrobiology.com
Complex Formation Experimental and computational studies confirm the formation of hydrogen-bonded this compound complexes at low temperatures. researchgate.netresearchgate.netElucidates the initial steps of molecular complexation in interstellar environments, which can lead to the formation of larger organic molecules.
Ionic Species Protonated benzonitrile and its hydrated clusters are identified as important intermediates. aanda.orgaip.org The structure of the hydrated protonated trimer, H₃O⁺(C₆H₅CN)₃, has been characterized. aip.orgThese ions are precursors to larger polycyclic aromatic hydrocarbons (PAHs) and other complex organic molecules in space. aanda.orgaip.org
Role in Protoplanetary Disks Benzonitrile is a key molecule for understanding the molecular complexity within protoplanetary disks. astrobiology.comProvides insights into the inventory of organic molecules present during planet formation.

Investigation of this compound Behavior under Extreme Conditions and Nanoconfinement

The behavior of this compound systems under extreme conditions, such as high pressure and nanoconfinement, is a rapidly developing area of research with implications for materials science, chemistry, and geoscience. Understanding how these conditions alter the fundamental interactions and dynamics of benzonitrile and water can lead to the design of new materials and a better understanding of processes in confined environments.

High-pressure studies have shown that the coordination environment of metal complexes can be reversibly altered by the inclusion of a benzonitrile molecule from the solvent under pressure. acs.org This demonstrates that pressure can be used as an external stimulus to control molecular structure and properties.

The study of water and other liquids in nanoconfined spaces, such as within reverse micelles or nanopores, reveals properties that are significantly different from the bulk liquid. acs.orgacs.org The dynamics of water molecules, including their orientational relaxation, are slowed down in nanoconfined environments. acs.orgacs.org This is attributed to the effects of the confining surfaces and the altered hydrogen-bonding network of water. acs.org

Research on benzonitrile within these nanoconfined water environments can provide insights into how a relatively non-polar molecule behaves in such restricted and structured aqueous media. Studies on similar systems, like acetonitrile (B52724) in nanoconfinement, are being used to decouple the effects of hydrogen bonding from geometric constraints. arxiv.org The orientational arrangement of water molecules in the hydration layers of proteins, another form of nanoconfinement, has been found to give rise to long-range molecular cross-correlations. arxiv.org

Table 2: Research on this compound under Extreme Conditions

ConditionSystem StudiedKey FindingsPotential Applications/Implications
High Pressure Au(I)–Pb(II) complex in benzonitrile solvent. acs.orgReversible coordination of a benzonitrile molecule to the lead center under pressure, altering the complex's photophysical properties. acs.orgDevelopment of pressure-switchable materials and sensors.
Nanoconfinement Water in reverse micelles. acs.orgacs.orgWater dynamics are significantly slowed down compared to bulk water due to surface effects and altered hydrogen bonding. acs.orgacs.orgUnderstanding fluid behavior in porous media, biological systems, and for the design of nanofluidic devices.
Nanoconfinement Water and acetonitrile at protein surfaces and in nanopores. arxiv.orgConfined water exhibits long-range dipolar interactions and can influence the behavior of biomolecules. arxiv.orgInsights into protein folding, enzyme catalysis, and the design of biocompatible materials.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound Systems

The complexity of this compound interactions, particularly in multi-component systems and under varying conditions, presents a significant challenge for traditional experimental and computational methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to overcome these challenges by enabling the development of predictive models from large datasets. chemrevlett.comarxiv.org

ML potentials (MLPs) are being developed to simulate the behavior of water and aqueous systems with the accuracy of first-principles calculations but at a fraction of the computational cost. arxiv.orgllnl.gov These models can predict a wide range of properties, such as density, heat capacity, and radial distribution functions, and are becoming increasingly reliable for studying complex systems. arxiv.org For instance, ML has been used to study the hydrophobic nanoconfinement effect on the dielectric properties of water. llnl.gov

In the context of this compound systems, ML can be applied to:

Predict thermodynamic properties: ML models can be trained on experimental or computationally generated data to predict properties like activity coefficients, which are crucial for understanding the behavior of mixtures. chemrevlett.com

Simulate reaction dynamics: AI can be used to simulate and predict the outcomes of chemical reactions, including those involving benzonitrile and water, by learning from existing reaction data. researchgate.net

Accelerate materials discovery: By predicting the properties of different this compound formulations, ML can guide the discovery of new materials with desired characteristics. acs.org

Model complex environments: In fields like astrochemistry, where experimental data is scarce, ML can help build more accurate models of chemical evolution in interstellar clouds and protoplanetary disks. oup.com

The development of robust ML models requires large, high-quality datasets. The ongoing generation of experimental and computational data on this compound systems will be crucial for training and validating these predictive tools.

Q & A

Basic: What molecular interactions govern benzonitrile-water miscibility?

Benzonitrile exhibits partial miscibility with water due to its large dipole moment (~4.0–4.18 D) and hydrogen-bonding interactions between the nitrile group (-C≡N) and water. Computational studies reveal that benzonitrile forms hydrogen bonds via its cyano group with water, stabilizing clusters in aqueous solutions. However, hydrophobic interactions from the aromatic ring limit solubility, resulting in a biphasic system under certain conditions. Methodological approaches include molecular dynamics simulations and vibrational spectroscopy (e.g., sum frequency generation) to probe interfacial orientation and hydrogen-bonding dynamics .

Basic: What analytical methods are effective for quantifying benzonitrile in aqueous solutions?

Fourier-transform infrared (FT-IR) spectroscopy is widely used, leveraging the distinct CN stretching vibration band (~2,235 cm⁻¹) for detection. Adsorption/desorption kinetics can be monitored via flow-cell systems coupled with attenuated total reflection (ATR) FT-IR, achieving equilibration within 32 s (adsorption) and 28 s (desorption) at 0.5–2.0 mL min⁻¹ flow rates . Gas chromatography (GC) with mass spectrometry (MS) or electron capture detection (ECD) is recommended for trace analysis, validated using spiked aqueous samples and internal standards.

Advanced: How can chemometric tools optimize benzonitrile bioremediation in water?

Central composite design (CCD), a response surface methodology, effectively optimizes bioremediation parameters (e.g., pH, temperature, fungal biomass). For Aspergillus niger Tiegh 8285, CCD identified optimal conditions at pH 6.5, 30°C, and 2.5 g/L biomass, achieving >90% benzonitrile degradation in 72 hours. Statistical validation via ANOVA confirmed model significance (p < 0.05). This approach minimizes experimental runs while resolving interactions between variables .

Advanced: What kinetic models describe benzonitrile adsorption on metal surfaces in water?

Adsorption on Ag, Pd, or Fe-doped carbon surfaces follows pseudo-second-order kinetics, with rate constants dependent on surface roughness and hydrophobicity. In situ ATR-FT-IR studies reveal that benzonitrile adopts a tilted orientation on Au surfaces, maximizing cyano-group interactions. Desorption isotherms fit the Langmuir model, indicating monolayer adsorption with equilibrium constants (Kads) ranging from 0.15 to 0.45 L/mg .

Advanced: How does temperature affect the CN vibrational signature of benzonitrile in water?

The CN stretching frequency blueshifts by ~5–8 cm⁻¹ with increasing temperature (10–60°C) due to weakened hydrogen bonding. Time-resolved infrared spectroscopy and density functional theory (DFT) simulations quantify this temperature dependence, linking it to entropy-driven destabilization of this compound clusters. This has implications for monitoring nitrile hydration in biological systems .

Advanced: What catalytic strategies enable benzonitrile conversion to benzimidazoles in water?

Visible-light photocatalysis using eosin Y (5 mol%) under blue LED irradiation achieves >85% yield of benzimidazoles. The reaction proceeds via radical intermediates, with water acting as both solvent and proton source. Key parameters include pH 7.5, 25°C, and 12-hour irradiation. Mechanistic studies confirm singlet oxygen (¹O₂) generation as critical for C–N bond formation .

Basic: What thermodynamic data are essential for modeling this compound phase behavior?

Critical parameters include:

  • Heat capacity (Cp) : 1.82 J/g·K (liquid phase, 25°C)
  • Vapor-liquid equilibrium : Activity coefficients modeled via UNIQUAC equations, showing negative deviations from ideality.
  • Solubility : 0.3–0.5 wt% in water at 20°C, increasing with temperature due to entropy gain .

Advanced: How do microbial consortia degrade benzonitrile in aqueous systems?

Ensifer meliloti 1021 employs a nitrilase pathway, converting benzonitrile to benzoic acid via NH3 release. Gene cloning and heterologous expression of nitA (nitrilase) and amo (amidase) confirm enzyme specificity. Degradation rates depend on dissolved oxygen (>4 mg/L) and C/N ratio (10:1), with inhibition observed at benzonitrile >500 mg/L .

Advanced: What gaps exist in establishing Acute Exposure Guideline Levels (AEGLs) for benzonitrile?

Current AEGL-3 values (lethality threshold) for mice are extrapolated using a 3-fold uncertainty factor due to sparse animal data. No human toxicity studies exist, and AEGL-1 (discomfort threshold) remains undefined. Research priorities include inhalation toxicity assays and mechanistic studies on cyanide release during metabolic degradation .

Basic: What safety protocols are critical for handling this compound mixtures?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: 5 ppm).
  • Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.